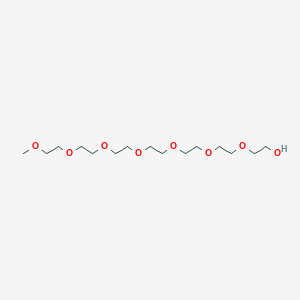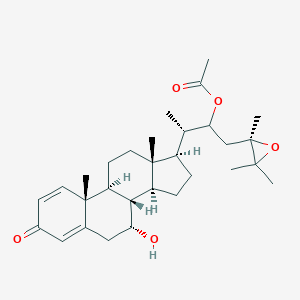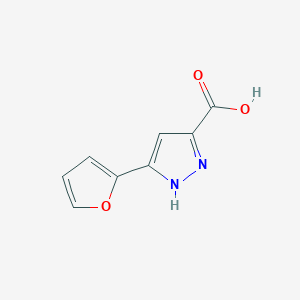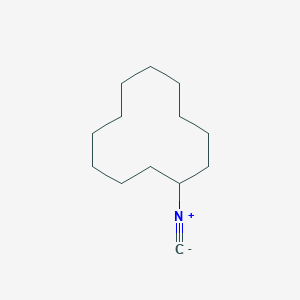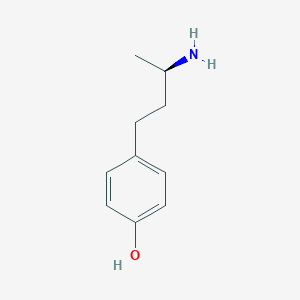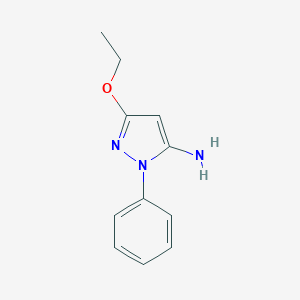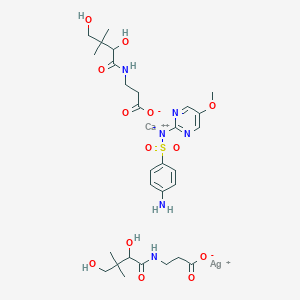
Cicatrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cicatrol is a synthetic compound that has been used in scientific research for a variety of applications. It is a unique molecule that has shown promise in various fields of study, including biochemistry, pharmacology, and physiology.
Mécanisme D'action
The mechanism of action of Cicatrol is complex and not fully understood. However, it is believed to modulate various signaling pathways in cells, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway. These pathways are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Effets Biochimiques Et Physiologiques
Cicatrol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been shown to modulate the immune response, which may have implications for the treatment of autoimmune diseases. Additionally, Cicatrol has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using Cicatrol in lab experiments is its versatility. It can be used in a variety of applications, including cell culture studies, animal models, and clinical trials. Additionally, Cicatrol is a synthetic compound, which means that it can be easily modified to create derivatives with different properties.
However, there are also some limitations to using Cicatrol in lab experiments. One of the primary limitations is its cost. Cicatrol is a relatively expensive compound, which can limit its use in some research settings. Additionally, Cicatrol is a synthetic compound, which means that it may not fully replicate the properties of natural compounds in some cases.
Orientations Futures
There are several future directions for research involving Cicatrol. One area of interest is in the development of new derivatives of Cicatrol with improved properties. Additionally, there is interest in exploring the potential therapeutic applications of Cicatrol, particularly in the treatment of cancer and autoimmune diseases. Finally, there is interest in exploring the potential use of Cicatrol in combination with other drugs or therapies to enhance its efficacy.
Conclusion:
Cicatrol is a synthetic compound that has shown promise in various fields of scientific research. Its versatility and ability to modulate various signaling pathways in cells make it a valuable tool for studying biochemical pathways and mechanisms. While there are some limitations to using Cicatrol in lab experiments, its potential therapeutic applications and future directions for research make it an exciting area of study.
Méthodes De Synthèse
Cicatrol is a synthetic compound that is typically synthesized using a multi-step process. The first step involves the synthesis of the intermediate molecule, which is then further modified to create the final product. The synthesis method typically involves the use of various chemical reagents and catalysts, and the reaction conditions must be carefully controlled to ensure the desired product is obtained.
Applications De Recherche Scientifique
Cicatrol has been used in scientific research for a variety of applications. One of the primary uses of Cicatrol is in the study of biochemical pathways and mechanisms. It has been shown to modulate various signaling pathways in cells, which can provide insight into the underlying mechanisms of various diseases and disorders.
Propriétés
Numéro CAS |
123774-77-6 |
|---|---|
Nom du produit |
Cicatrol |
Formule moléculaire |
C29H43AgCaN6O13S |
Poids moléculaire |
863.7 g/mol |
Nom IUPAC |
calcium;silver;(4-aminophenyl)sulfonyl-(5-methoxypyrimidin-2-yl)azanide;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate |
InChI |
InChI=1S/C11H11N4O3S.2C9H17NO5.Ag.Ca/c1-18-9-6-13-11(14-7-9)15-19(16,17)10-4-2-8(12)3-5-10;2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;;/h2-7H,12H2,1H3;2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);;/q-1;;;+1;+2/p-2 |
Clé InChI |
JIATYBYHEXWFRC-UHFFFAOYSA-L |
SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.COC1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Ca+2].[Ag+] |
SMILES canonique |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.COC1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Ca+2].[Ag+] |
Synonymes |
calcium pantothenate - carboxymethylcellulose - glycerin - silver sulfameter - xylene calcium pantothenate, carboxymethylcellulose, glycerin, silver sulfameter, xylene drug combination CF-100 cicatrol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



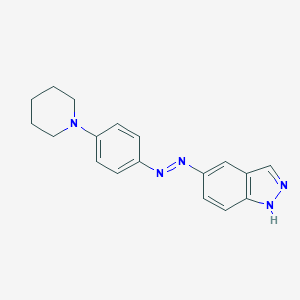
![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,3-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-4-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B38506.png)
![1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole](/img/structure/B38508.png)
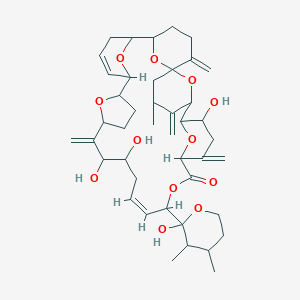
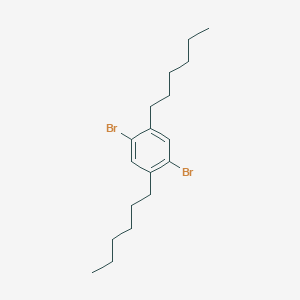
![[(1S,2S,3S,5R,11R,12S,15R,16S)-15-Acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate](/img/structure/B38516.png)

